molecular formula C20H24N2O2 B2657891 1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone CAS No. 763126-07-4

1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone

Cat. No. B2657891
CAS RN: 763126-07-4
M. Wt: 324.424
InChI Key: FJVBMSBAZRNKSN-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. It is a potent psychostimulant that has been found to have a high potential for abuse and dependence. MDPV is similar in structure to other synthetic cathinones such as methcathinone and mephedrone, which have also been associated with serious health risks.

Scientific Research Applications

Photophysical Studies

  • The photophysical properties of a compound similar to 1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone, namely 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone (TPMK), have been investigated. This includes studies on absorption spectroscopy, phosphorescence, and time-resolved absorption spectroscopy. A kinetic scheme explaining the excited state processes of TPMK has been proposed, highlighting the impact of solvents on these states and using modeling calculations to describe these properties (Morlet‐Savary et al., 2008).

Synthesis and Antidepressive Activity

  • Research includes the synthesis of morpholine derivatives from compounds like 2-bromo-1-(4-methoxyphenyl)-1-propanone and 2-bromo-1-(3-fluorophenyl)-1-propanone. These derivatives have been studied for their antidepressant activities, indicated by tests like the mice forced swimming test (Tan Bin, 2011), (Tao Yuan, 2012).

Enzymatic Reduction for Antidepressant Synthesis

  • The enzymatic reduction of compounds like 3-chloro-1-phenyl-1-propanone using yeast reductase YOL151W has been studied for high enantioselectivity in synthesizing chiral intermediates for antidepressant drugs. This process has been optimized for temperature and pH, with a focus on maintaining the reaction solution pH for effective conversion (Choi et al., 2010).

Chemical Reactions and Structures

  • Various studies focus on the reaction dynamics and structural analysis of morpholino derivatives. These include research on enamine chemistry, reactions of cyclic dienamines of carbothioic acid anilides with malononitrile, and the synthesis of substituted tricyclo[5.3.1.04,9]undecan-2,6-diones. These studies provide insight into the chemical reactivity and potential applications of morpholino derivatives in various fields (Hickmott et al., 1974), (Bogdanowicz-Szwed & Ryś, 1989), (Ahmed et al., 2001).

properties

IUPAC Name

1-(4-methylphenyl)-3-(4-morpholin-4-ylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-2-4-17(5-3-16)20(23)10-11-21-18-6-8-19(9-7-18)22-12-14-24-15-13-22/h2-9,21H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVBMSBAZRNKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

763126-07-4
Record name 1-(4-METHYLPHENYL)-3-(4-(4-MORPHOLINYL)ANILINO)-1-PROPANONE
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